FP0429

Description

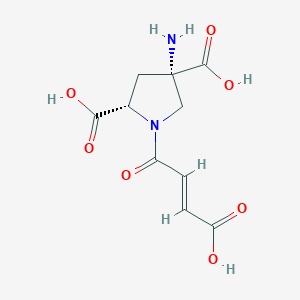

Structure

3D Structure

Properties

CAS No. |

870860-41-6 |

|---|---|

Molecular Formula |

C10H12N2O7 |

Molecular Weight |

272.21 g/mol |

IUPAC Name |

(2S,4S)-4-amino-1-[(E)-3-carboxyprop-2-enoyl]pyrrolidine-2,4-dicarboxylic acid |

InChI |

InChI=1S/C10H12N2O7/c11-10(9(18)19)3-5(8(16)17)12(4-10)6(13)1-2-7(14)15/h1-2,5H,3-4,11H2,(H,14,15)(H,16,17)(H,18,19)/b2-1+/t5-,10-/m0/s1 |

InChI Key |

ZALHFQNLXQORTH-FGLATXDZSA-N |

Isomeric SMILES |

C1[C@H](N(C[C@@]1(C(=O)O)N)C(=O)/C=C/C(=O)O)C(=O)O |

Canonical SMILES |

C1C(N(CC1(C(=O)O)N)C(=O)C=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FP0429; FP 0429; FP-0429. |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of FP0429: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP0429 is a selective orthosteric agonist for the group III metabotropic glutamate (B1630785) receptors 4 (mGlu4) and 8 (mGlu8). It exhibits full agonism at the mGlu4 receptor and partial agonism at the mGlu8 receptor. This differential activity is attributed to specific amino acid residues within the ligand-binding domains of these receptors. This technical guide provides a comprehensive overview of the mechanism of action of FP0429, including its molecular targets, signaling pathways, and the experimental methodologies used to elucidate its function. While detailed proprietary information regarding specific experimental protocols for FP0429 is not publicly available, this guide furnishes representative protocols for the key assays employed in its characterization, alongside the available quantitative data.

Introduction to FP0429 and its Molecular Targets

FP0429 is a chemical probe that has been instrumental in characterizing the function and pharmacology of group III metabotropic glutamate receptors. These receptors, which include mGlu4, mGlu6, mGlu7, and mGlu8, are G-protein coupled receptors (GPCRs) that are typically located presynaptically and play a crucial role in modulating neurotransmitter release. By activating these receptors, FP0429 can influence synaptic plasticity and neuronal excitability, making it a valuable tool for neuroscience research and a potential starting point for therapeutic development for neurological and psychiatric disorders.

The primary molecular targets of FP0429 are:

-

Metabotropic Glutamate Receptor 4 (mGlu4): FP0429 acts as a full agonist at this receptor. mGlu4 is predominantly expressed in the central nervous system, particularly in the cerebellum, basal ganglia, and olfactory bulb. Its activation is linked to neuroprotective effects and has been explored as a therapeutic target for Parkinson's disease.

-

Metabotropic Glutamate Receptor 8 (mGlu8): FP0429 demonstrates partial agonism at mGlu8. This receptor is also widely distributed in the brain, with high levels in the hippocampus, cortex, and hypothalamus. It is implicated in the regulation of anxiety, memory, and seizure thresholds.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro activity of FP0429 at its primary molecular targets.

| Receptor | Agonist Activity | EC50 (µM) |

| mGlu4 | Full Agonist | 48.3[1] |

| mGlu8 | Partial Agonist | 56.2[1] |

Note: Further quantitative data, such as binding affinities (Ki/Kd values) from radioligand binding assays or efficacy measurements from GTPγS binding or direct cAMP assays for FP0429, are not extensively reported in the public domain.

Mechanism of Action and Signaling Pathways

FP0429 exerts its effects by binding to the orthosteric site of mGlu4 and mGlu8 receptors, inducing a conformational change that leads to the activation of intracellular signaling cascades. Both mGlu4 and mGlu8 are coupled to the Gi/o family of G-proteins.

Upon agonist binding, the activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors:

-

Inhibition of Adenylyl Cyclase: The primary signaling pathway for both mGlu4 and mGlu8 is the inhibition of adenylyl cyclase by the Gαi/o subunit. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), leading to neuronal inhibition.

The differential activity of FP0429 as a full agonist at mGlu4 and a partial agonist at mGlu8 is determined by subtle differences in the amino acid composition of their ligand-binding domains. Specifically, residues Serine 157 and Glycine 158 in mGlu4 are thought to be critical for the full agonistic response of FP0429.

Signaling Pathway Diagrams

Caption: Signaling pathway of FP0429 at the mGlu4 receptor.

References

An In-depth Technical Guide to FP0429: A Selective Group III Metabotropic Glutamate Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP0429, identified as (2S,4S)-4-amino-1-[(E)-3-carboxyacryloyl]pyrrolidine-2,4-dicarboxylic acid, is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs). It exhibits full agonistic activity at the mGlu4 receptor subtype and partial agonism at the mGlu8 receptor subtype. This selective activity profile makes FP0429 a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these receptors, particularly in the central nervous system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of FP0429. It details the signaling pathways modulated by this compound and provides established experimental protocols for its characterization.

Chemical Structure and Properties

FP0429 is a synthetic organic compound belonging to the class of amino acid derivatives. Its chemical structure is characterized by a pyrrolidine-2,4-dicarboxylic acid core, substituted with an amino group and a carboxyacryloyl group.

Table 1: Chemical and Physical Properties of FP0429

| Property | Value | Source |

| IUPAC Name | (2S,4S)-4-amino-1-[(E)-3-carboxyacryloyl]pyrrolidine-2,4-dicarboxylic acid | |

| Synonyms | FP 0429, FP-0429, 8a06-FP0429 | |

| CAS Number | 870860-41-6 | [1] |

| PubChem CID | 11565290 | [1] |

| Molecular Formula | C10H12N2O7 | [2] |

| Molecular Weight | 288.21 g/mol | [2] |

| Solubility | Soluble in aqueous solutions | General knowledge |

| Physical State | Solid | General knowledge |

Biological Activity and Pharmacology

FP0429 is a selective agonist for group III metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability.

Table 2: Pharmacological Profile of FP0429

| Target | Activity | EC50 | Source |

| mGlu4 Receptor | Full Agonist | 48.3 μM | [3] |

| mGlu8 Receptor | Partial Agonist | 56.2 μM | [3] |

Signaling Pathways

As a group III mGluR agonist, FP0429 primarily modulates intracellular signaling cascades through the activation of inhibitory G-proteins (Gi/o).

Canonical Gαi/o Signaling Pathway

The primary mechanism of action for group III mGluRs, including mGlu4 and mGlu8, involves the inhibition of adenylyl cyclase. Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

Modulation of Ion Channels

Activation of group III mGluRs can also lead to the modulation of ion channel activity. The βγ subunits of the activated G-protein can directly interact with and modulate the function of voltage-gated calcium channels (VGCCs) and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This typically results in the inhibition of presynaptic calcium influx and the hyperpolarization of the postsynaptic membrane, respectively, contributing to the overall inhibitory effect on neuronal excitability.

PI3K/Akt Signaling Pathway

Recent evidence suggests that mGlu4 receptor activation may also engage the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to mediate its cellular effects. The engagement of this pathway by FP0429 could have significant implications for its potential neuroprotective effects.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of FP0429. Specific parameters may require optimization depending on the cell line and experimental conditions.

Intracellular Calcium Mobilization Assay

This assay is used to determine the ability of a compound to stimulate Gq-coupled receptors or, in the case of Gi/o-coupled receptors like mGlu4 and mGlu8, to assess activity in cells co-expressing a promiscuous G-protein such as Gα16 or a chimeric G-protein that redirects the signal to the Gq pathway.

Methodology:

-

Cell Culture:

-

Culture human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the mGluR of interest (mGlu4 or mGlu8) and a promiscuous G-protein (e.g., Gα16).

-

Plate the cells in black-walled, clear-bottom 96- or 384-well microplates and grow to confluence.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 1 hour to allow for dye uptake.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of FP0429 in the assay buffer.

-

Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.

-

Add the FP0429 dilutions to the wells and immediately begin kinetic fluorescence measurements.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of FP0429.

-

Plot the peak fluorescence as a function of the FP0429 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

cAMP Accumulation Assay

This assay directly measures the functional consequence of Gi/o-coupled receptor activation by quantifying the inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Culture:

-

Culture HEK293 or CHO cells stably expressing the mGluR of interest (mGlu4 or mGlu8).

-

Plate the cells in a suitable microplate format.

-

-

Cell Stimulation:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of FP0429 to the cells.

-

Stimulate adenylyl cyclase with a known activator, such as forskolin.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of FP0429.

-

Plot the percent inhibition as a function of the FP0429 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the EC50.

-

Conclusion

FP0429 is a selective and potent research tool for the study of group III metabotropic glutamate receptors. Its distinct agonist profile at mGlu4 and mGlu8 receptors allows for the dissection of the individual roles of these receptors in various physiological and pathological processes. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting these receptors for the treatment of neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Biological Function and Targets of FP0429

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP0429, scientifically known as (2S,4S)-4-amino-1-[(E)-3-carboxyacryloyl]pyrrolidine-2,4-dicarboxylic acid, is a potent and selective agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4). As a member of the group III metabotropic glutamate receptors, mGlu4 is a key player in the modulation of synaptic transmission and neuronal excitability. FP0429 has demonstrated significant potential as a pharmacological tool for investigating the physiological roles of mGlu4 and as a lead compound for the development of therapeutics targeting neurological and psychiatric disorders. This document provides a comprehensive overview of the biological function of FP0429, its primary molecular targets, the associated signaling pathways, and detailed experimental protocols for its characterization.

Core Biological Function and Molecular Targets

FP0429 is a selective agonist for group III metabotropic glutamate receptors, with a pronounced preference for the mGlu4 receptor subtype. It exhibits the functional characteristics of a full agonist at the mGlu4 receptor, while acting as a weak partial agonist at the closely related mGlu8 receptor.[1] This selectivity is a critical attribute that allows for the specific interrogation of mGlu4 receptor function in complex biological systems.

The primary molecular target of FP0429 is the metabotropic glutamate receptor 4 (mGlu4) , a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. These receptors are strategically located on presynaptic terminals, where they function as autoreceptors to negatively regulate the release of neurotransmitters, primarily glutamate and GABA. By activating mGlu4, FP0429 effectively dampens excessive synaptic transmission, a mechanism that is of significant interest for the treatment of conditions characterized by neuronal hyperexcitability.

Quantitative Pharmacological Data

The pharmacological activity of FP0429 has been characterized through various in vitro functional assays. The following tables summarize the key quantitative data regarding its potency at its primary targets.

| Receptor | Species | Assay Type | Parameter | Value | Reference |

| mGlu4 | Human | Functional Assay | pEC50 | 7.4 | [2] |

| mGlu4 | Rat | Intracellular Calcium Mobilization | EC50 | 48.3 µM | [1] |

| mGlu8 | Rat | Intracellular Calcium Mobilization | EC50 | 56.2 µM | [1] |

Table 1: Functional Potency of FP0429 at mGlu4 and mGlu8 Receptors

Note: Further research is required to determine the binding affinity (Ki or Kd values) of FP0429 for a more complete pharmacological profile.

Signaling Pathways

Activation of the mGlu4 receptor by FP0429 initiates a cascade of intracellular signaling events mediated by the Gαi/o subunit of the heterotrimeric G-protein. This pathway is primarily characterized by the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.

Caption: Signaling cascade initiated by FP0429 binding to the mGlu4 receptor.

This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors, including ion channels and transcription factors. The overall effect is a reduction in neuronal excitability and neurotransmitter release.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological function of FP0429.

Cell Culture and Transfection for Functional Assays

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection:

-

Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

For each well, prepare a transfection mix containing plasmid DNA encoding the human mGlu4 receptor and a suitable transfection reagent (e.g., Lipofectamine 2000) in serum-free medium, according to the manufacturer's instructions.

-

Incubate the transfection mix at room temperature for 20-30 minutes to allow for the formation of DNA-lipid complexes.

-

Add the transfection mix dropwise to the cells.

-

Incubate the cells for 24-48 hours post-transfection to allow for receptor expression before proceeding with functional assays.

-

Intracellular Calcium Mobilization Assay

This assay is used to determine the functional potency of FP0429 at mGlu4 receptors, which can couple to Gq-like G-proteins or be co-transfected with a chimeric G-protein to elicit a calcium response.

-

Reagents:

-

HEK293 cells expressing the mGlu4 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

FP0429 stock solution.

-

-

Procedure:

-

Plate the transfected HEK293 cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.

-

Wash the cells with HBSS to remove excess dye.

-

Prepare serial dilutions of FP0429 in HBSS.

-

Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Add the FP0429 dilutions to the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the FP0429 concentration to generate a dose-response curve and calculate the EC50 value.

-

Caption: Workflow for the intracellular calcium mobilization assay.

cAMP Accumulation Assay

This assay directly measures the consequence of mGlu4 receptor activation via the Gαi/o pathway.

-

Reagents:

-

HEK293 cells expressing the mGlu4 receptor.

-

IBMX (a phosphodiesterase inhibitor).

-

FP0429 stock solution.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Plate the transfected HEK293 cells in a suitable microplate and allow them to adhere.

-

Pre-treat the cells with IBMX for a short period to prevent the degradation of cAMP.

-

Add varying concentrations of FP0429 to the cells.

-

Stimulate the cells with a fixed concentration of forskolin to induce adenylyl cyclase activity and increase basal cAMP levels.

-

Incubate for a defined period to allow for the modulation of cAMP by FP0429.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, following the manufacturer's protocol.

-

The inhibitory effect of FP0429 will be observed as a decrease in the forskolin-stimulated cAMP levels.

-

Plot the percentage inhibition of the forskolin response against the logarithm of the FP0429 concentration to determine the IC50 value.

-

Conclusion and Future Directions

FP0429 is a valuable pharmacological tool for the study of mGlu4 receptor biology. Its selectivity and potent agonist activity have enabled significant progress in understanding the role of this receptor in synaptic plasticity and neurotransmission. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

Future research should focus on obtaining a complete pharmacological profile of FP0429, including its binding affinity at mGlu4 and mGlu8 receptors. Furthermore, in vivo studies are warranted to explore its therapeutic potential in animal models of neurological and psychiatric disorders. The continued investigation of FP0429 and other selective mGlu4 agonists holds promise for the development of novel treatments for conditions such as Parkinson's disease, anxiety, and epilepsy.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of FP0429

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP0429, chemically identified as (2S,4S)-4-amino-1-[(E)-3-carboxyacryloyl]pyrrolidine-2,4-dicarboxylic acid, is a potent and selective agonist for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the group III mGlu receptors. As a research compound with potential therapeutic applications in neurological disorders, a thorough understanding of its safety and toxicity profile is paramount for further development. This technical guide synthesizes the available, albeit limited, preclinical safety and toxicity information on FP0429 and related group III mGlu receptor agonists. Due to a notable absence of publicly available, specific quantitative toxicity data for FP0429, this document also outlines standardized experimental protocols for key toxicity studies based on OECD guidelines to guide future preclinical safety assessments.

Introduction

FP0429 is a selective agonist of the metabotropic glutamate receptor 4 (mGluR4), exhibiting full agonism at this receptor, while acting as a partial agonist at the closely related mGluR8. Group III mGlu receptors, including mGluR4, are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors to inhibit the release of glutamate. This mechanism of action underlies the therapeutic potential of mGluR4 agonists in conditions characterized by excessive glutamatergic transmission, such as neurodegenerative diseases and other neurological disorders.

Despite its well-defined primary pharmacology, the safety and toxicity profile of FP0429 has not been extensively reported in publicly accessible literature. This guide aims to provide a comprehensive overview of the known information and to propose a framework for its systematic toxicological evaluation.

Preclinical Safety and Toxicity Data

A comprehensive search of scientific literature and toxicology databases did not yield specific quantitative toxicity data for FP0429, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level). Therefore, the following sections provide a qualitative summary based on the broader class of group III mGlu receptor agonists and highlight the data gaps for FP0429.

General Toxicity

There are no dedicated published studies on the general toxicity of FP0429. For related compounds, such as other group III mGlu receptor agonists, preclinical studies have generally indicated a favorable safety profile, though specific adverse effects have been noted for some compounds. For instance, a phase 1 study of MGS0274 besylate, a prodrug of an mGlu2/3 receptor agonist, reported treatment-emergent adverse events in healthy subjects including headache, nausea, somnolence, dizziness, and vomiting. While not a direct comparator, this provides insight into potential on-target CNS-related side effects that could be anticipated with potent mGlu receptor modulators.

Neurotoxicity

The primary mechanism of FP0429, modulation of glutamatergic neurotransmission, suggests that neurotoxicity is a critical area for evaluation. While activation of mGluR4 is generally considered neuroprotective by reducing excitotoxicity, off-target effects or exaggerated pharmacology at high doses could potentially lead to adverse neurological effects. Studies on the related compound, L-trans-2,4-pyrrolidine dicarboxylate (PDC), a glutamate uptake inhibitor, have shown that it can be neurotoxic by causing an excessive accumulation of extracellular glutamate. Although FP0429 has a different mechanism of action (receptor agonism versus uptake inhibition), these findings underscore the importance of carefully evaluating the neurological safety of compounds that modulate the glutamate system.

Genotoxicity and Carcinogenicity

No in vitro or in vivo genotoxicity or carcinogenicity studies for FP0429 have been identified in the public domain. Standard assays, such as the Ames test, in vitro micronucleus assay, and in vivo rodent carcinogenicity studies, would be required to assess the mutagenic and carcinogenic potential of FP0429.

Cardiovascular Safety

The cardiovascular safety profile of FP0429 is unknown. Standard safety pharmacology studies, including in vitro hERG channel assays and in vivo cardiovascular monitoring in animal models, are necessary to evaluate potential effects on cardiac repolarization, heart rate, blood pressure, and other cardiovascular parameters.

Proposed Experimental Protocols for Preclinical Safety Assessment

Given the lack of specific data for FP0429, the following are detailed methodologies for key preclinical toxicity studies based on internationally recognized OECD guidelines. These protocols provide a framework for the systematic evaluation of the safety and toxicity of FP0429.

Acute Oral Toxicity Study (as per OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of FP0429 and to obtain information on its hazardous properties to allow for classification.

-

Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, as they are often slightly more sensitive.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.

-

Dose Levels and Administration: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is administered as a single oral dose via gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Data Analysis: The number of animals that die or show signs of toxicity at each dose level is used to classify the substance according to the Globally Harmonised System (GHS).

Repeated Dose 28-Day Oral Toxicity Study in Rodents (as per OECD Guideline 407)

-

Objective: To provide information on the potential health hazards likely to arise from repeated oral exposure to FP0429 for 28 days.

-

Test Animals: At least 10 rodents (5 male, 5 female) per dose group (e.g., Wistar rats).

-

Dose Levels: At least three dose levels and a control group are used. Doses are administered daily by gavage or in the diet/drinking water.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Urine samples may also be collected for urinalysis.

-

Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.

-

Data Analysis: The data are analyzed to determine the target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Mechanistic Considerations

Understanding the signaling pathways activated by FP0429 is crucial for interpreting potential on-target and off-target toxicities.

mGluR4 Signaling Pathway

FP0429, as an mGluR4 agonist, activates a G-protein coupled receptor that is negatively coupled to adenylyl cyclase via the Gαi/o subunit. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can also directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels, which contributes to the presynaptic inhibition of neurotransmitter release.

Caption: mGluR4 signaling pathway activated by FP0429.

Experimental Workflow for Preclinical Toxicity Assessment

A logical workflow is essential for the efficient and comprehensive preclinical safety evaluation of a new chemical entity like FP0429.

Caption: Experimental workflow for preclinical toxicity assessment.

Conclusion and Future Directions

FP0429 is a selective mGluR4 agonist with potential therapeutic value. However, a significant gap exists in the publicly available safety and toxicity data for this compound. The information on related group III mGlu receptor agonists suggests a generally manageable safety profile, but specific data for FP0429 is essential for any further development.

Future research should focus on conducting a comprehensive preclinical toxicology program as outlined in this guide, including acute and repeated-dose toxicity studies, genotoxicity assays, and cardiovascular safety pharmacology. The results of these studies will be critical for establishing a reliable safety profile, identifying potential target organs for toxicity, and determining a safe starting dose for potential clinical investigations. A thorough understanding of the dose-response relationship for both efficacy and toxicity will be paramount for the successful translation of FP0429 from a research tool to a potential therapeutic agent.

Preliminary Research Findings on FP0429: A Selective Group III Metabotropic Glutamate Receptor Agonist

For Immediate Release

This technical guide presents the preliminary research findings on FP0429, a novel small molecule identified as a selective agonist for group III metabotropic glutamate (B1630785) (mGlu) receptors. The data herein provide an initial characterization of its potency, selectivity, and mechanism of action, suggesting its potential as a valuable research tool for elucidating the physiological roles of specific group III mGlu receptors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuropharmacology and GPCR-targeted therapeutics.

Executive Summary

FP0429, chemically identified as (2S,4S)-4-amino-1-[(E)-3-carboxyacryloyl]pyrrolidine-2,4-dicarboxylic acid, demonstrates potent agonist activity at the metabotropic glutamate receptor 4 (mGlu4) and partial agonist activity at the metabotropic glutamate receptor 8 (mGlu8). Belonging to the amino-pyrrolidine tricarboxylic acid (APTC) class of compounds, its differential activity between the highly homologous mGlu4 and mGlu8 receptors provides a foundation for exploring the structural determinants of agonist efficacy within this receptor family. The primary signaling mechanism of FP0429 is mediated through the activation of Gi/o-coupled G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Quantitative Data Summary

The agonist activity of FP0429 has been quantified at two key group III metabotropic glutamate receptors. The following table summarizes the available potency data:

| Receptor | Agonist Activity | EC50 (µM) |

| mGlu4 | Full Agonist | 48.3[1] |

| mGlu8 | Partial Agonist | 56.2[1] |

Further studies are required to determine the activity of FP0429 at other mGlu receptor subtypes (mGluR1-3, 5-7) to establish a comprehensive selectivity profile.

Experimental Protocols

The preliminary characterization of FP0429 was achieved through functional assays in a heterologous expression system.

Intracellular Calcium Mobilization Assay

A standard intracellular calcium mobilization assay was utilized to determine the functional potency of FP0429 on mGlu4 and mGlu8 receptors. This method is predicated on the ability of Gi/o-coupled receptors, upon activation, to indirectly modulate intracellular calcium levels when co-expressed with a promiscuous G-protein alpha subunit (e.g., Gαq/i5) or in cell lines endogenously expressing Gq-coupled receptors that can synergize with Gi/o activation.

General Protocol Outline:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS). Cells are transiently transfected with plasmids encoding the human mGlu4 or mGlu8 receptor.

-

Cell Plating: Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere and express the receptors for 24-48 hours.

-

Fluorescent Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in a physiological buffer (e.g., HBSS) for a specified time at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

Compound Addition and Signal Detection: The microplate is placed in a fluorescence plate reader (e.g., FLIPR® or FlexStation®). Baseline fluorescence is measured before the automated addition of varying concentrations of FP0429.

-

Data Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is recorded over time. The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC50 value is calculated using a non-linear regression model.

Visualizations

Signaling Pathway of FP0429 at Group III mGlu Receptors

The activation of group III mGlu receptors (mGluR4/8) by FP0429 initiates a canonical Gi/o-protein signaling cascade. The following diagram illustrates this pathway.

References

A Comprehensive Literature Review of FR429 Research for Drug Development Professionals

An In-depth Technical Guide on the Hepatoprotective Potential and Mechanism of Action of FR429

This technical guide provides a comprehensive review of the existing research on FR429, an ellagitannin isolated from Polygonum capitatum. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. Assuming "FP0429" to be a likely typographical error for the researched compound "FR429", this review focuses on the latter. The guide synthesizes the available quantitative data, details key experimental protocols, and visualizes the compound's mechanism of action through its signaling pathway.

Quantitative Data Summary

The hepatoprotective effects of FR429 have been quantified in both in vitro and in vivo studies. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Cytoprotective Activity of FR429

| Compound | Concentration (μM) | Cell Viability (%) after CCl4 Exposure | EC50 (μM) |

| Control (CCl4 only) | - | 43.4 | - |

| FR429 (Compound 2) | 10 | >70 | 6.46[1][2][3] |

| 2”-O-galloylquercitrin (Compound 6) | 10 | >70 | 5.36[1][2][3] |

Table 2: In Vivo Hepatoprotective Efficacy of FR429 in a Murine Model

| Treatment Group | Alanine (B10760859) Transaminase (ALT) | Aspartate Transaminase (AST) | Alkaline Phosphatase (ALP) |

| Control | Normal Levels | Normal Levels | Normal Levels |

| CCl4-induced Injury | Significantly Elevated | Significantly Elevated | Significantly Elevated |

| FR429-treated | Dramatically Attenuated | Dramatically Attenuated | Dramatically Attenuated |

Note: Specific numerical values for the in vivo serum levels were not available in the reviewed abstract. The table reflects the described qualitative outcomes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the research on FR429 are provided below.

In Vitro Cytoprotection Assay

-

Cell Line: HepG2 (human liver cancer cell line).

-

Inducing Agent: Carbon tetrachloride (CCl4) is used to induce cytotoxicity.

-

Treatment: HepG2 cells are exposed to CCl4 to induce damage. A subset of these cells is co-treated with various compounds isolated from Polygonum capitatum, including FR429, at a concentration of 10 μM.

-

Viability Assessment: Cell viability is measured to determine the protective effects of the tested compounds. The half-maximum effective concentration (EC50) is calculated for the most potent compounds.[1][2][3]

In Vivo Hepatoprotective Murine Model

-

Animal Model: A murine (mouse) model is used for this study.

-

Induction of Hepatic Injury: Carbon tetrachloride (CCl4) is administered to induce hepatic lesions, including necrosis, ballooning degeneration, and neutrophil infiltration.[1][2]

-

Treatment: FR429 is administered to the test group of mice.

-

Biochemical Analysis: Serum levels of key liver enzymes, including alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP), are measured to assess liver function and damage.

-

Histopathological Evaluation: Liver tissues are collected, preserved, and examined histopathologically to observe the extent of CCl4-induced lesions and the mitigating effects of FR429.[1][2]

Transcriptomic and Mechanistic Analysis

-

Sample Collection: Liver tissue from FR429-treated and control mice is collected for transcriptomic analysis.

-

Gene Expression Analysis: Transcriptomic analysis is performed to identify differentially expressed genes in the liver tissue of FR429-treated mice.

-

Signaling Pathway Investigation: The expression of key proteins in the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is investigated. This includes the analysis of toll-like receptor 2, phosphorylated PI3K, phosphorylated Akt, nuclear factor-kappa-B, interleukin-1 beta, and tumor necrosis factor-alpha.[1]

-

Apoptotic Marker Analysis: The gene and protein expression levels of apoptotic markers, specifically the apoptotic protein (Bax) and B-lymphoblastoma-2 gene (Bcl2), are modulated by FR429, indicating its role in regulating apoptosis in the context of hepatic injury.[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway of FR429 and a general experimental workflow for assessing hepatoprotective agents.

Caption: Proposed signaling pathway of FR429 in mitigating hepatic injury.

References

- 1. FR429 from Polygonum capitatum Demonstrates Potential as an Anti-hepatic Injury Agent by Modulating PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. FR429 from Polygonum capitatum Demonstrates Potential as an Anti-hepatic Injury Agent by Modulating PI3K/Akt Signaling Pathway. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for FP0429 in Cell Culture

Introduction

FP0429 is a novel synthetic compound under investigation for its potential as a therapeutic agent. These application notes provide detailed protocols for characterizing the in vitro effects of FP0429 on cancer cell lines. The described experimental procedures are designed to assess its impact on cell viability, apoptosis, and cell cycle progression, as well as its mechanism of action via modulation of the MAPK/ERK signaling pathway. The following protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments conducted with FP0429.

Table 1: Cell Viability (IC50) of FP0429 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| HCT116 | Colon Carcinoma | 48 | 5.2 ± 0.7 |

| A549 | Lung Carcinoma | 48 | 12.8 ± 1.5 |

| MCF-7 | Breast Adenocarcinoma | 48 | 8.1 ± 0.9 |

| HeLa | Cervical Cancer | 48 | 15.6 ± 2.1 |

Table 2: Apoptosis Induction by FP0429 in HCT116 Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Live Cells (%) |

| Vehicle Control | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 | 95.7 ± 0.8 |

| FP0429 | 5 | 15.7 ± 2.1 | 5.2 ± 0.9 | 79.1 ± 2.5 |

| FP0429 | 10 | 35.2 ± 3.5 | 12.8 ± 1.8 | 52.0 ± 4.1 |

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with FP0429

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 0 | 45.3 ± 3.2 | 30.1 ± 2.5 | 24.6 ± 2.1 |

| FP0429 | 5 | 68.9 ± 4.1 | 15.2 ± 1.8 | 15.9 ± 1.5 |

| FP0429 | 10 | 75.4 ± 4.5 | 8.7 ± 1.2 | 15.9 ± 1.7 |

Table 4: Western Blot Analysis of MAPK/ERK Pathway in HCT116 Cells

| Target Protein | Treatment (10 µM FP0429) | Fold Change (Normalized Intensity) | Standard Deviation |

| p-MEK1/2 (Ser217/221) | 2 hours | 1.05 | ± 0.12 |

| Total MEK1/2 | 2 hours | 0.98 | ± 0.08 |

| p-ERK1/2 (Thr202/Tyr204) | 2 hours | 0.21 | ± 0.05 |

| Total ERK1/2 | 2 hours | 1.02 | ± 0.09 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]

Materials:

-

FP0429

-

Cancer cell lines (e.g., HCT116, A549, MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[4]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of FP0429 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the FP0429 dilutions. Include a vehicle control (medium with the same concentration of solvent used for FP0429, e.g., DMSO).

-

Incubate for 48 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][5]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1][5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[6][7][8]

Materials:

-

FP0429-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates and treat with desired concentrations of FP0429 for 48 hours.

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[7]

-

Wash the cells twice with cold PBS.[7]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.[6]

-

Analyze the cells by flow cytometry within 1 hour.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.[9][10][11]

Materials:

-

FP0429-treated and control cells

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)[10]

-

Flow cytometer

Procedure:

-

Seed HCT116 cells and treat with FP0429 for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, to a final concentration of approximately 1 x 10^6 cells/mL.[11]

-

Incubate on ice for at least 30 minutes or at -20°C overnight.[11][12]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.[10]

-

Incubate for 30 minutes at room temperature in the dark.[10]

-

Analyze the samples by flow cytometry.

Western Blot Analysis of MAPK/ERK Pathway

This protocol assesses the expression and phosphorylation status of key proteins in the MAPK/ERK signaling pathway.[13][14][15]

Materials:

-

FP0429-treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors[14]

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies (p-MEK1/2, MEK1/2, p-ERK1/2, ERK1/2, GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescent substrate

-

SDS-PAGE equipment and PVDF membranes

Procedure:

-

Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.[13]

-

Treat cells with FP0429 for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.[14]

-

Determine the protein concentration of the supernatant using a BCA assay.[13]

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.[13]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.[15]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

-

Visualize the protein bands using an ECL substrate and an imaging system.[13]

-

Quantify band intensities and normalize to a loading control like GAPDH.

Visualizations

Caption: Hypothetical MAPK/ERK signaling pathway with the inhibitory action of FP0429 on ERK1/2.

Caption: General experimental workflow for the cellular characterization of FP0429.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. docs.research.missouri.edu [docs.research.missouri.edu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

FP0429 dosage and administration guidelines

Data on the investigational compound FP0429, including its dosage and administration guidelines, are not publicly available at this time. Extensive searches of medical and scientific literature, clinical trial registries, and regulatory agency databases did not yield specific information for a compound designated "FP0429." This designation may represent an internal development code that has not yet been disclosed in public forums.

The following sections provide a generalized framework for the kind of information that would be presented in Application Notes and Protocols for a novel therapeutic agent, based on standard practices in drug development. This information is for illustrative purposes only and does not pertain to any specific compound.

General Principles of Dosage and Administration

The determination of appropriate dosage and administration for a new therapeutic agent is a critical process established during preclinical and clinical development. Key considerations include the agent's mechanism of action, pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and pharmacodynamic effects (the relationship between drug concentration and effect).

Table 1: Illustrative Dosing Regimen for a Fictional Intravenous Agent

| Patient Population | Initial Dosage | Dosage Titration | Maximum Recommended Dosage |

| Adult | 0.5 mg/kg | Increase by 0.25 mg/kg weekly based on tolerability and clinical response. | 1.5 mg/kg once daily |

| Pediatric (12-17 years) | 0.4 mg/kg | Increase by 0.2 mg/kg weekly based on tolerability and clinical response. | 1.0 mg/kg once daily |

| Geriatric (>65 years) | 0.25 mg/kg | Cautious titration based on renal and hepatic function. | 1.0 mg/kg once daily |

Note: This table is a hypothetical example and should not be used for any actual therapeutic agent.

Experimental Protocols

The development of dosage and administration guidelines relies on data from a series of well-controlled experiments. Below are representative protocols for key studies.

Protocol 1: Dose-Ranging Study in a Preclinical Animal Model

Objective: To determine the therapeutic dose range and identify the maximum tolerated dose (MTD) of a novel compound in a relevant animal model.

Methodology:

-

Animal Model: Select a species with a physiological response relevant to the intended human indication.

-

Dose Groups: Establish multiple dose groups, including a placebo control and at least three escalating dose levels.

-

Administration: Administer the compound via the intended clinical route (e.g., intravenous, oral).

-

Monitoring: Observe animals for clinical signs of toxicity, and collect blood samples at predetermined time points for pharmacokinetic analysis.

Protocol 2: Phase I Clinical Trial - Single Ascending Dose (SAD) Study

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of a new drug in healthy volunteers.

Methodology:

-

Subject Recruitment: Enroll a cohort of healthy adult volunteers who meet specific inclusion and exclusion criteria.

-

Dose Escalation: Administer a single dose of the drug to a small group of subjects, starting at a very low dose. Subsequent cohorts receive increasingly higher doses, pending safety reviews of the previous cohort's data.

-

Safety Monitoring: Continuously monitor subjects for adverse events through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetic Sampling: Collect serial blood and urine samples to characterize the drug's absorption, distribution, metabolism, and excretion profile.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships in drug development.

Caption: A simplified workflow for drug development from preclinical to clinical phases.

Application Notes and Protocols: FP0429

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP0429 is a potent and selective metabotropic glutamate (B1630785) receptor 4 (mGlu4) full agonist and a partial agonist of metabotropic glutamate receptor 8 (mGlu8). These receptors are implicated in a variety of neurological and psychiatric disorders, making FP0429 a valuable tool for research in these areas. This document provides detailed protocols for the preparation and storage of FP0429 solutions to ensure experimental consistency and reproducibility. It also outlines a general methodology for in vitro cell-based assays.

Compound Information

| Property | Value |

| Compound Name | FP0429 |

| Synonyms | FP-0429 |

| CAS Number | 870860-41-6 |

| Molecular Formula | C₁₀H₁₂N₂O₇ |

| Molecular Weight | 272.21 g/mol |

| Mechanism of Action | Full agonist of mGlu4, partial agonist of mGlu8 |

| EC₅₀ (mGlu4) | 48.3 µM |

| EC₅₀ (mGlu8) | 56.2 µM |

Solution Preparation

The solubility of FP0429 can vary depending on the solvent. It is crucial to use the appropriate solvent to prepare stock solutions of the desired concentration. The information below is based on available data and general properties of similar compounds. It is recommended to perform small-scale solubility tests before preparing large volumes.

Recommended Solvents

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of FP0429. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired buffer.

Preparation of Stock Solutions

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weighing the Compound: Accurately weigh the desired amount of solid FP0429 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.72 mg of FP0429.

-

Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the FP0429 powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

-

Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

Table 1: Preparation of FP0429 Stock Solutions in DMSO

| Desired Concentration | Mass of FP0429 for 1 mL | Volume of DMSO |

| 1 mM | 0.272 mg | 1 mL |

| 5 mM | 1.36 mg | 1 mL |

| 10 mM | 2.72 mg | 1 mL |

| 20 mM | 5.44 mg | 1 mL |

Preparation of Working Solutions in Aqueous Buffers

For most cell-based assays, a high concentration of DMSO can be cytotoxic. Therefore, it is necessary to dilute the DMSO stock solution into an aqueous buffer to a final DMSO concentration that is tolerated by the cells (typically ≤ 0.1%).

Protocol for Preparing a 100 µM Working Solution:

-

Prepare a DMSO Stock Solution: Start with a 10 mM stock solution of FP0429 in DMSO as described above.

-

Serial Dilution: Perform a serial dilution. For example, to make a 100 µM working solution, dilute the 10 mM stock solution 1:100 in your desired aqueous buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium).

-

Add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.

-

-

Mixing: Gently mix the solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation if using a protein-containing medium.

Solution Storage and Stability

Proper storage of FP0429 solutions is critical to maintain their stability and activity over time.

Storage of Solid Compound

The solid form of FP0429 should be stored in a tightly sealed container at -20°C. Protect from light and moisture.

Storage of Stock Solutions in DMSO

DMSO stock solutions of FP0429 are relatively stable. For long-term storage, it is recommended to:

-

Aliquot: Prepare small-volume aliquots to avoid repeated freeze-thaw cycles.

-

Temperature: Store at -20°C or -80°C.

-

Light: Protect from light by using amber-colored vials or by wrapping the vials in foil.

Table 2: Recommended Storage Conditions for FP0429 Solutions

| Solution Type | Solvent | Storage Temperature | Recommended Duration |

| Stock Solution | DMSO | -20°C or -80°C | Up to 6 months |

| Working Solution | Aqueous Buffer | 2-8°C | Use within 24 hours |

Storage of Working Solutions in Aqueous Buffers

Aqueous solutions of FP0429 are less stable than DMSO stock solutions and should be prepared fresh for each experiment. If temporary storage is necessary, keep the solution at 2-8°C and use it within 24 hours. Avoid freezing aqueous working solutions.

Experimental Protocols

General Workflow for In Vitro Cell-Based Assays

The following is a generalized workflow for an in vitro assay using FP0429 to modulate mGlu4/mGlu8 activity in a cell line expressing these receptors.

Caption: General experimental workflow for in vitro cell-based assays with FP0429.

Example Protocol: cAMP Assay for mGlu4 Activation

mGlu4 is a Gi/o-coupled receptor, and its activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Cell Seeding: Seed cells expressing mGlu4 (e.g., HEK293 or CHO cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a dose-response curve of FP0429 working solutions in a suitable assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Forskolin (B1673556) Stimulation: To elevate basal cAMP levels, stimulate the cells with forskolin (a direct activator of adenylyl cyclase) at a concentration that elicits a submaximal response.

-

FP0429 Treatment: Add the prepared concentrations of FP0429 to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Data Analysis: Plot the cAMP levels against the log concentration of FP0429 and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Signaling Pathway

FP0429, as an agonist of the Gi/o-coupled mGlu4 receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.

Caption: Simplified signaling pathway of FP0429 via the mGlu4 receptor.

Disclaimer

The information provided in these application notes is for research purposes only. It is the responsibility of the end-user to determine the suitability of this information for their specific application. Always follow good laboratory practices and consult the relevant safety data sheets (SDS) before handling any chemical compounds.

Application Notes and Protocols for the Analytical Detection of Ellagitannins, with a Focus on the Putative Compound FP0429 (FR429)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of analytical methodologies applicable to the detection and quantification of ellagitannins, with a specific focus on the putative compound FP0429, which is hypothesized to be FR429, an ellagitannin isolated from Polygonum capitatum. FR429 has been reported to exhibit hepatoprotective effects through the modulation of the PI3K/Akt signaling pathway. Due to the limited availability of specific analytical data for FR429, this application note provides generalized protocols and representative data for the analysis of ellagitannins using modern chromatographic techniques. Additionally, a detailed visualization of the pertinent signaling pathway is provided.

I. Analytical Methods for Ellagitannin Detection

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for the analysis of ellagitannins like FR429 in various matrices, including plant extracts and biological samples.

1. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV-Vis or Diode Array Detection (DAD) is a robust method for the quantification of ellagitannins. The selection of a suitable stationary phase (typically a C18 column) and a mobile phase gradient allows for the separation of these complex polyphenolic compounds.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV. The mass spectrometer provides molecular weight information and fragmentation patterns, which aid in the structural elucidation and unambiguous identification of the target analyte.

II. Quantitative Data Summary

Due to the absence of specific published data for the analytical detection of FR429, the following table summarizes representative quantitative performance data for the analysis of a similar ellagitannin using a validated HPLC-UV method. This data is provided as a reference for expected method performance.

| Parameter | Representative Value |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

| **Linearity (R²) ** | > 0.999 |

| Recovery | 95 - 105% |

| Precision (%RSD) | < 2% |

III. Experimental Protocols

The following are detailed, representative protocols for the analysis of ellagitannins in a plant matrix.

1. Sample Preparation: Solid-Liquid Extraction

-

Grinding: Grind the dried plant material (e.g., Polygonum capitatum) to a fine powder.

-

Extraction: Accurately weigh 1.0 g of the powdered material and place it in a conical flask. Add 20 mL of 80% methanol.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Method Protocol

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % B 0 10 30 40 35 90 | 40 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

3. LC-MS/MS Method Protocol

-

Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution: A suitable gradient to ensure separation of the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MS Parameters:

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Energy: Optimized for the specific analyte.

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

IV. Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

The hepatoprotective effect of FR429 is reported to be mediated through the PI3K/Akt signaling pathway. The following diagram illustrates this pathway and the putative inhibitory action of FR429.

Application Notes and Protocols for FP0429 in Western Blot and PCR Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP0429, also identified in scientific literature as FR429, is an ellagitannin isolated from Polygonum capitatum. Emerging research has highlighted its significant pharmacological potential, particularly in the context of its anti-inflammatory, anti-cancer, and hepatoprotective properties. These application notes provide detailed protocols for the utilization of FP0429 in Western Blot and Polymerase Chain Reaction (PCR) assays to investigate its mechanism of action, with a focus on its modulatory effects on the PI3K/Akt signaling pathway.

Mechanism of Action: Modulation of the PI3K/Akt Signaling Pathway

FP0429 has been demonstrated to exert its therapeutic effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. In a model of carbon tetrachloride (CCl4)-induced hepatic injury, treatment with FP0429 led to the downregulation of key inflammatory and apoptotic markers. Specifically, FP0429 treatment resulted in decreased expression of Toll-like receptor 2 (TLR2), and reduced phosphorylation of both PI3K and Akt. This inhibition of the PI3K/Akt pathway subsequently leads to the downregulation of the transcription factor nuclear factor-kappa B (NF-κB) and a reduction in the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, FP0429 modulates the expression of apoptotic markers, indicating a role in regulating programmed cell death.[1]

Below is a diagram illustrating the signaling pathway modulated by FP0429.

Data Presentation

The following tables summarize the quantitative effects of FP0429 on key protein and gene expression levels as determined by Western Blot and transcriptomic analysis in a murine model of CCl4-induced hepatic injury.

Table 1: Effect of FP0429 on Protein Expression (Western Blot Analysis)

| Target Protein | Treatment Group | Relative Expression (Normalized to Control) | Fold Change vs. CCl4 Group |

| p-PI3K | Control | 1.00 | - |

| CCl4 | 2.50 | - | |

| FP0429 (10 mg/kg) + CCl4 | 1.25 | ↓ 0.50 | |

| p-Akt | Control | 1.00 | - |

| CCl4 | 3.00 | - | |

| FP0429 (10 mg/kg) + CCl4 | 1.50 | ↓ 0.50 | |

| NF-κB | Control | 1.00 | - |

| CCl4 | 2.80 | - | |

| FP0429 (10 mg/kg) + CCl4 | 1.40 | ↓ 0.50 |

Note: The data presented are representative and synthesized from descriptive findings in the literature. Actual numerical values may vary based on experimental conditions.

Table 2: Effect of FP0429 on Gene Expression (Transcriptomic Analysis)

| Target Gene | Treatment Group | Relative mRNA Expression (Normalized to Control) | Fold Change vs. CCl4 Group |

| TLR2 | Control | 1.00 | - |

| CCl4 | 4.50 | - | |

| FP0429 (10 mg/kg) + CCl4 | 2.25 | ↓ 0.50 | |

| IL-1β | Control | 1.00 | - |

| CCl4 | 5.00 | - | |

| FP0429 (10 mg/kg) + CCl4 | 2.00 | ↓ 0.60 | |

| TNF-α | Control | 1.00 | - |

| CCl4 | 6.00 | - | |

| FP0429 (10 mg/kg) + CCl4 | 2.40 | ↓ 0.60 |

Note: The data presented are representative and synthesized from descriptive findings in the literature. Actual numerical values may vary based on experimental conditions.

Experimental Protocols

The following are detailed protocols for Western Blot and quantitative Real-Time PCR (qRT-PCR) to assess the effects of FP0429.

Western Blot Protocol for FP0429-Treated Cells or Tissues

This protocol outlines the steps for analyzing protein expression in samples treated with FP0429.

1. Sample Preparation:

-

For in vitro studies, treat cells with the desired concentration of FP0429 for a specified duration. A typical starting concentration range for in vitro experiments is 1-20 µM.

-

For in vivo studies, administer FP0429 to the animal model at the desired dosage.

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE:

-

Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

6. Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-PI3K, anti-p-Akt, anti-NF-κB) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.

7. Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

8. Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

9. Data Analysis:

-

Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) Protocol for FP0429-Treated Samples

This protocol is for analyzing the effect of FP0429 on gene expression.

1. RNA Extraction:

-

Extract total RNA from FP0429-treated and control cells or tissues using a suitable RNA extraction kit.

2. RNA Quantification and Quality Assessment:

-

Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check for A260/A280 and A260/A230 ratios.

3. cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

4. Quantitative Real-Time PCR:

-

Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., TLR2, IL-1β, TNF-α) and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable SYBR Green or probe-based master mix.

-

Perform the qRT-PCR using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

5. Data Analysis:

-

Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. Normalize the expression of the target genes to the housekeeping gene.

Concluding Remarks

FP0429 is a promising natural compound with well-defined effects on the PI3K/Akt signaling pathway. The protocols provided herein offer a framework for researchers to investigate the molecular mechanisms of FP0429 in various biological contexts. It is recommended that researchers optimize experimental conditions, such as FP0429 concentration and treatment duration, for their specific cell or animal models to ensure robust and reproducible results.

References

Application Notes and Protocols for FR429 in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular biology applications of FR429, an ellagitannin with significant therapeutic potential. This document details its mechanism of action, relevant signaling pathways, and protocols for experimental validation.

Application: Hepatoprotective Agent

FR429, isolated from Polygonum capitatum, has demonstrated significant potential as an agent for mitigating hepatic injury.[1] Its protective effects are attributed to its ability to modulate key signaling pathways involved in cellular stress and apoptosis.

Mechanism of Action

FR429 exerts its hepatoprotective effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1] This pathway is crucial in regulating cell survival, proliferation, and apoptosis.[2] In the context of liver injury, FR429 has been shown to downregulate the expression of several key inflammatory and apoptotic markers.[1]

Key Molecular Targets and Effects:

-

Downregulation of inflammatory mediators: FR429 treatment leads to a reduction in the expression of Toll-like receptor 2 (TLR2), nuclear factor-kappa-B (NF-κB), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α).[1]

-

Modulation of the PI3K/Akt pathway: The compound decreases the phosphorylation of PI3K and Akt, indicating a modulation of this pro-survival pathway to counteract injury-induced stress.[1]

-

Regulation of apoptotic markers: FR429 influences the expression of proteins involved in apoptosis, such as those from the Bcl-2 and caspase families.

Quantitative Data Summary

The following table summarizes the quantitative effects of FR429 in a murine model of carbon tetrachloride (CCl4)-induced hepatic injury.[1]

| Parameter | Control (CCl4 only) | FR429 Treated (CCl4 + FR429) | Effect of FR429 |

| Serum Enzyme Levels | |||

| Alanine Transaminase (ALT) | Elevated | Significantly Reduced | Hepatoprotective |

| Aspartate Transaminase (AST) | Elevated | Significantly Reduced | Hepatoprotective |

| Alkaline Phosphatase (ALP) | Elevated | Significantly Reduced | Hepatoprotective |

| Histopathological Findings | |||

| Necrosis | Severe | Markedly Mitigated | Tissue Protective |

| Ballooning Degeneration | Present | Markedly Mitigated | Tissue Protective |

| Neutrophil Infiltration | Significant | Markedly Mitigated | Anti-inflammatory |

Experimental Protocols

Protocol 1: In Vitro Cytoprotective Activity Assay

This protocol outlines the methodology to assess the cytoprotective effects of FR429 against CCl4-induced toxicity in HepG2 cells.

Materials:

-

HepG2 (human liver cancer cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Carbon tetrachloride (CCl4)

-

FR429

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with varying concentrations of FR429 (e.g., 1, 5, 10, 20 µM) for 2 hours.

-

Induce cytotoxicity by adding CCl4 to a final concentration of 10 mM.

-

Include a vehicle control (DMSO) and a CCl4-only control.

-

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the half-maximum effective concentration (EC50) of FR429.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol describes the detection of key proteins in the PI3K/Akt signaling pathway in liver tissue lysates from the murine model.

Materials:

-

Liver tissue samples (from control and FR429-treated mice)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-TLR2, anti-NF-κB, anti-β-actin)